

Application Notes and Protocols: HTH-01-015

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Compound of Interest

Compound Name: HTH-01-015

Cat. No.: B607985

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

HTH-01-015 is a potent and highly selective inhibitor of NUA1 (NUAK family SNF1-like kinase 1), a member of the AMP-activated protein kinase (AMPK) family.^{[1][2][3][4]} It exhibits an IC₅₀ of approximately 100 nM for NUA1 and shows over 100-fold selectivity against the related isoform NUA2.^{[1][3][4][5]} **HTH-01-015** has been characterized as a valuable chemical probe for elucidating the physiological and pathological roles of NUA1.^{[4][5][6]} This document provides detailed information on the solubility of **HTH-01-015**, its mechanism of action, and protocols for its application in common cell-based assays.

Physicochemical Properties and Solubility

HTH-01-015 has a molecular weight of 468.55 g/mol and a chemical formula of C₂₆H₂₈N₈O.^[2] Its solubility is a critical factor for the design and reproducibility of in vitro and in vivo experiments.

Data Presentation: Solubility of **HTH-01-015**

The solubility of **HTH-01-015** in various solvents is summarized in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.^{[1][3]} For some stock solutions, gentle heating and sonication may be required to achieve complete dissolution.^[1]

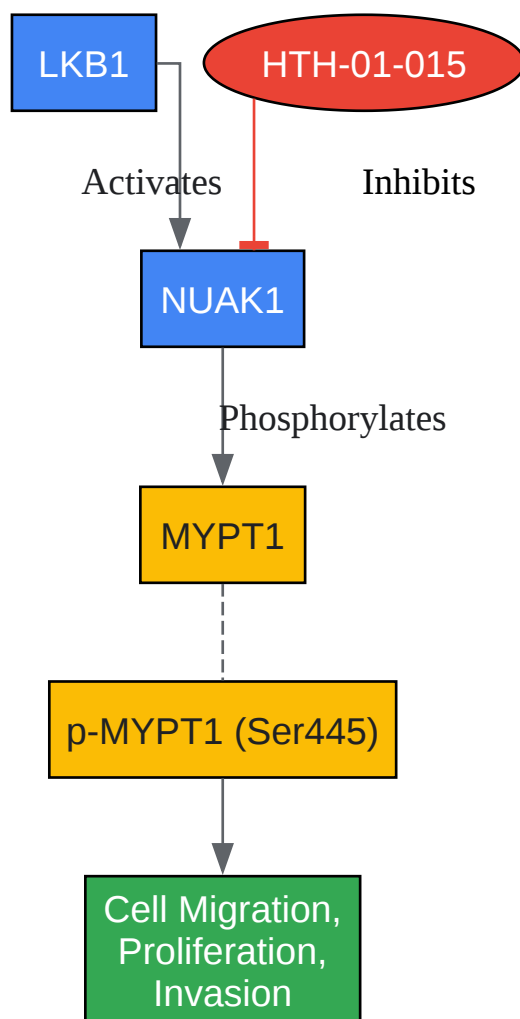
Solvent	Concentration (mg/mL)	Concentration (mM)	Notes
DMSO	100	213.42	Ultrasonic may be needed.[1]
93	198.48		
58	123.78		
47	100.3		
30	~64		
≥ 23.45	≥ 50		
Ethanol	100	~213	
47	~100		
40	~85		
30	~64		
20	~42		
DMF	30	~64	
DMSO:PBS (pH 7.2) (1:1)	0.5	~1.07	
Water	Insoluble	Insoluble	

In Vivo Formulation:

For in vivo studies, **HTH-01-015** can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] This formulation has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL (5.34 mM).[1][4] Another option is a formulation of 10% DMSO and 90% corn oil.[4]

Mechanism of Action and Signaling Pathway

HTH-01-015 selectively inhibits NUA1, a kinase activated by the tumor suppressor LKB1.[1][4][6] One of the key downstream substrates of NUA1 is Myosin Phosphatase Targeting Subunit 1 (MYPT1).[1][5][6] NUA1 phosphorylates MYPT1 at Ser445, and **HTH-01-015** has been shown to inhibit this phosphorylation event in various cell lines.[1][5][6][7] The LKB1-NUA1-MYPT1 signaling pathway is implicated in regulating cell adhesion, migration, and proliferation.[5][6][8]



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NUAK1 Signaling Pathway and **HTH-01-015** Inhibition.

Experimental Protocols

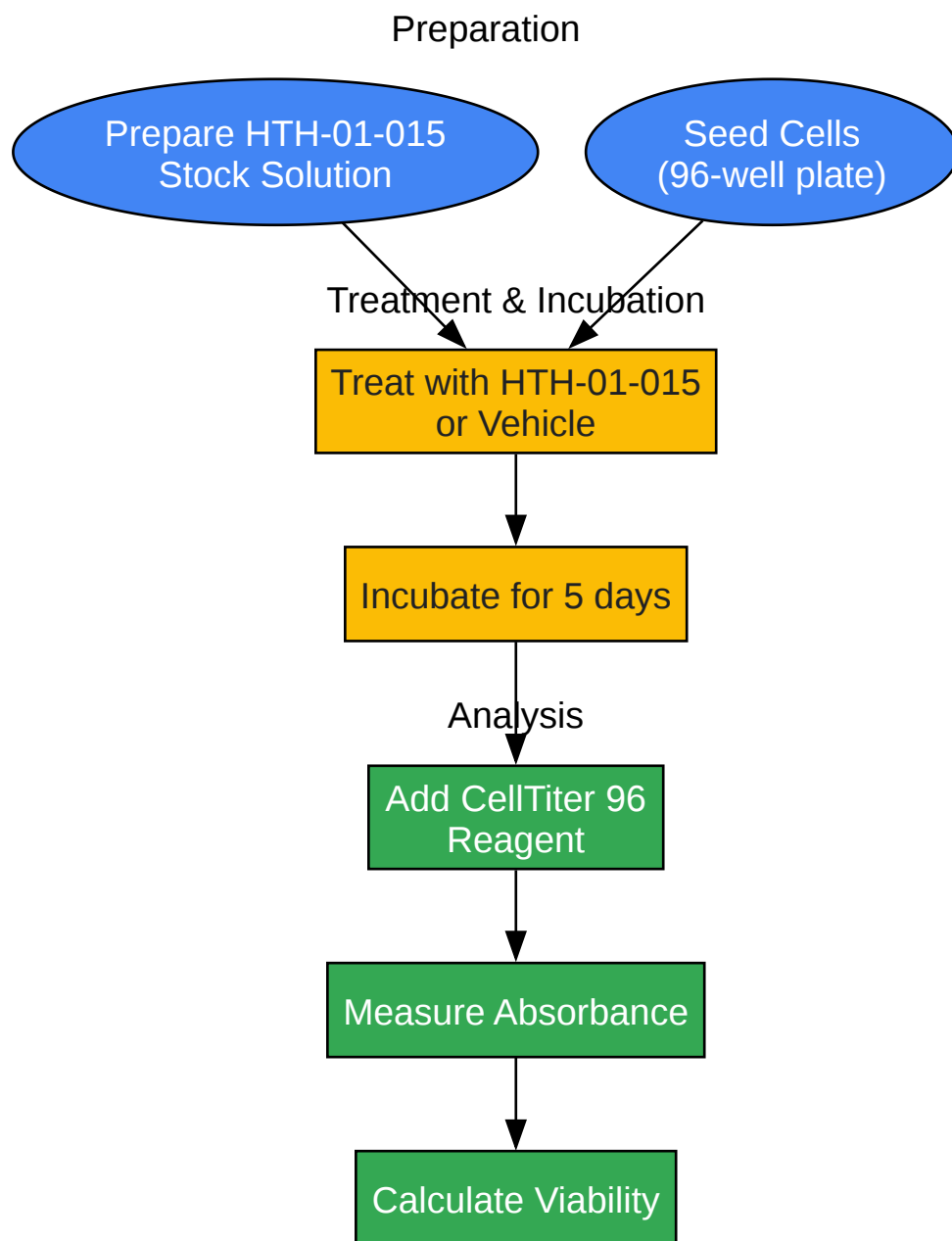
The following are detailed protocols for common assays utilizing **HTH-01-015**.

1. Cell Proliferation Assay

This protocol is designed to assess the effect of **HTH-01-015** on the proliferation of cancer cell lines such as U2OS or mouse embryonic fibroblasts (MEFs).[\[1\]](#)[\[3\]](#)

- Materials:
 - U2OS cells or MEFs
 - DMEM with 10% FBS
 - **HTH-01-015**
 - DMSO (anhydrous)
 - 96-well plates
 - CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit
 - Plate reader
- Protocol:
 - Prepare a stock solution of **HTH-01-015** in DMSO (e.g., 10 mM).
 - Seed 2,000 U2OS cells or 3,000 MEFs per well in a 96-well plate in complete medium.[\[1\]](#)[\[3\]](#)
 - Allow cells to adhere overnight.
 - The following day, treat the cells with the desired concentration of **HTH-01-015** (e.g., 10 μ M) or a vehicle control (DMSO).[\[1\]](#)[\[3\]](#)
 - Incubate the plates for 5 days.[\[1\]](#)[\[3\]](#)
 - On day 5, add the CellTiter 96 reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.



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Workflow for Cell Proliferation Assay.

2. Matrigel Invasion Assay

This protocol assesses the effect of **HTH-01-015** on the invasive potential of cancer cells, such as U2OS cells.[\[1\]](#)

- Materials:
 - U2OS cells
 - DMEM with 1% BSA and 10% FBS
 - **HTH-01-015**
 - DMSO (anhydrous)
 - Growth-factor-reduced Matrigel invasion chambers (24-well format)
 - Cell dissociation buffer
- Protocol:
 - Prepare a stock solution of **HTH-01-015** in DMSO.
 - Serum-starve U2OS cells for 2 hours.[\[1\]](#)
 - Detach cells using a non-enzymatic cell dissociation buffer.[\[1\]](#)
 - Resuspend 2.5×10^5 cells in DMEM containing 1% BSA and the desired concentration of **HTH-01-015** (e.g., 10 μ M) or vehicle control.[\[1\]](#)
 - Add the cell suspension to the upper chamber of the Matrigel invasion inserts.[\[1\]](#)
 - Add DMEM containing 10% FBS as a chemoattractant to the lower wells.[\[1\]](#)
 - Incubate for 24-48 hours.
 - Following incubation, remove non-invading cells from the top of the insert with a cotton swab.
 - Fix and stain the invading cells on the bottom of the membrane.

- Count the number of invading cells in several fields of view under a microscope.

3. In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of **HTH-01-015** against purified NUA1.[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

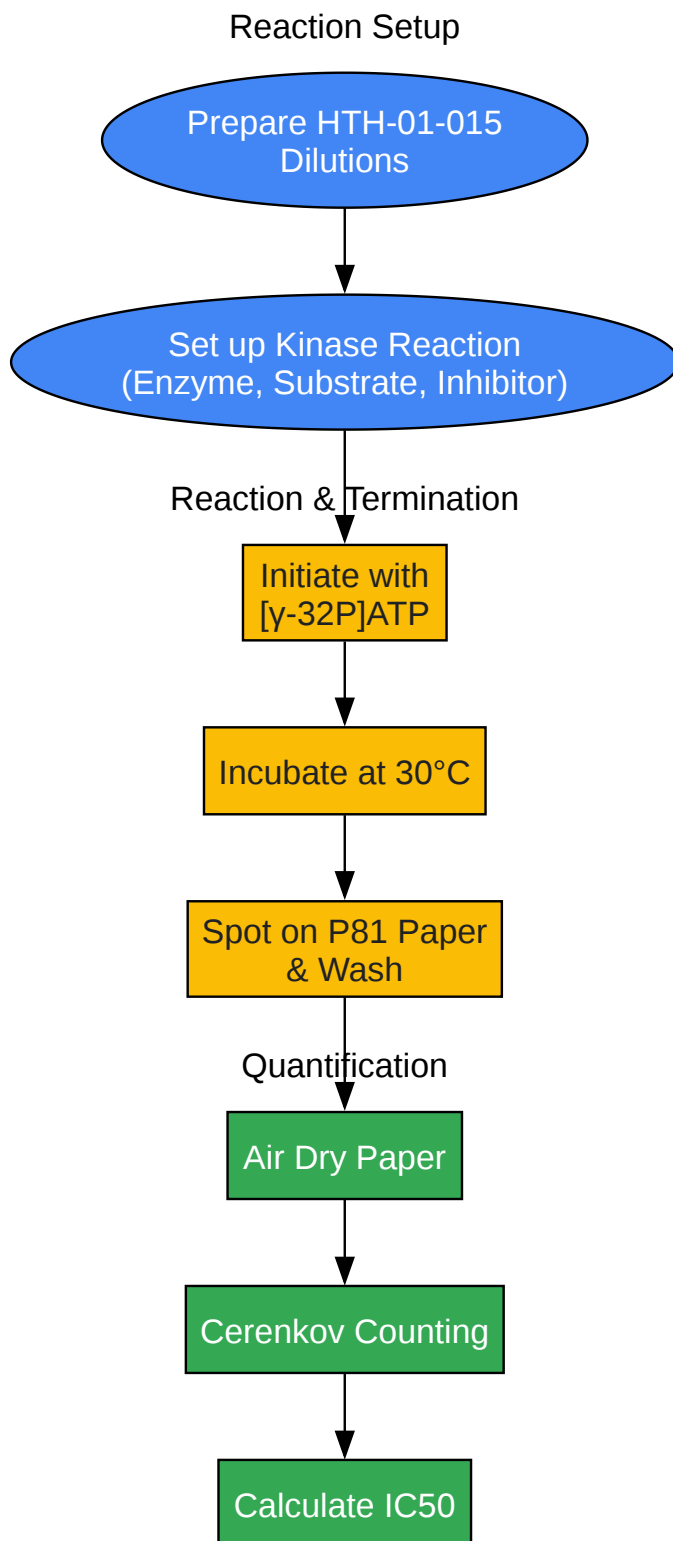
- Materials:

- Purified GST-NUAK1
- Sakamototide substrate peptide[\[3\]](#)[\[9\]](#)
- [γ -32P]ATP
- **HTH-01-015**
- DMSO (anhydrous)
- Kinase reaction buffer
- P81 phosphocellulose paper
- 50 mM orthophosphoric acid
- Acetone
- Scintillation counter

- Protocol:

- Prepare serial dilutions of **HTH-01-015** in DMSO.
- Set up the kinase reactions in a 50 μ L volume containing kinase buffer, purified GST-NUAK1, Sakamototide substrate, and the desired concentration of **HTH-01-015** or vehicle control.[\[3\]](#)[\[8\]](#)
- Initiate the reaction by adding [γ -32P]ATP.[\[3\]](#)[\[8\]](#)

- Incubate the reaction at 30°C for 30 minutes.[\[3\]](#)[\[8\]](#)
- Terminate the reaction by spotting 40 µL of the reaction mixture onto P81 paper.[\[3\]](#)[\[8\]](#)
- Immediately immerse the P81 paper in 50 mM orthophosphoric acid.[\[3\]](#)[\[8\]](#)
- Wash the P81 papers three times with 50 mM orthophosphoric acid, followed by a final wash with acetone.[\[3\]](#)[\[8\]](#)
- Allow the papers to air dry.
- Quantify the incorporation of ^{32}P into the substrate using a scintillation counter (Cerenkov counting).[\[3\]](#)[\[8\]](#)
- Calculate the percentage of kinase activity relative to the DMSO-treated control and determine the IC₅₀ value.[\[5\]](#)



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Workflow for In Vitro Kinase Assay.

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